molecular formula C7H5F2NO2 B1262780 1,4-Difluoro-2-(nitromethyl)benzene CAS No. 851379-82-3

1,4-Difluoro-2-(nitromethyl)benzene

Cat. No.: B1262780
CAS No.: 851379-82-3
M. Wt: 173.12 g/mol
InChI Key: FQZUBIOQFRQARA-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-(nitromethyl)benzene (CAS: 851379-82-3) is a fluorinated aromatic compound with the molecular formula C₇H₅F₂NO₂ and a molecular weight of 173.12 g/mol . The molecule features a benzene ring substituted with two fluorine atoms at the 1,4-positions and a nitromethyl (-CH₂NO₂) group at the 2-position. The nitromethyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties and reactivity. Fluorine atoms enhance the compound’s stability and modulate its lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical research. Applications include its use as a precursor in synthesizing diamines via nitro group reduction (e.g., using SnCl₂·2H₂O under reflux) , though the resulting diamine derivatives are often unstable and require immediate use in subsequent reactions .

Properties

CAS No.

851379-82-3

Molecular Formula

C7H5F2NO2

Molecular Weight

173.12 g/mol

IUPAC Name

1,4-difluoro-2-(nitromethyl)benzene

InChI

InChI=1S/C7H5F2NO2/c8-6-1-2-7(9)5(3-6)4-10(11)12/h1-3H,4H2

InChI Key

FQZUBIOQFRQARA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C[N+](=O)[O-])F

Canonical SMILES

C1=CC(=C(C=C1F)C[N+](=O)[O-])F

Synonyms

alpha-nitro-2,5-difluorotoluene
N-25-DFT cpd

Origin of Product

United States

Comparison with Similar Compounds

Fluorinated Benzene Derivatives with Nitromethyl Groups

  • Benzene, (nitromethyl)- (CAS: 622-42-4): This non-fluorinated analogue lacks the fluorine substituents, resulting in a lower molecular weight (137.14 g/mol) and distinct electronic properties. The absence of fluorine reduces its stability and alters reactivity in electrophilic substitution reactions.

Fluorinated Benzene Derivatives with Sulfonyl Groups

  • 1,4-Difluoro-2-(methylsulfonyl)benzene (CAS: 236739-03-0) :
    Replacing the nitromethyl group with a methylsulfonyl (-SO₂CH₃) group increases the molecular weight to 192.18 g/mol . The sulfonyl group is a stronger electron-withdrawing substituent than nitromethyl, enhancing polarity and solubility in polar solvents. This compound is utilized in materials science and as a precursor for sulfonamide drugs, contrasting with the nitromethyl derivative’s role in diamine synthesis .

Trifluoromethyl-Substituted Diamines

  • The trifluoromethyl group imparts high metabolic stability and lipophilicity, making it relevant in medicinal chemistry. Unlike the nitro-to-diamine pathway of 1,4-Difluoro-2-(nitromethyl)benzene, this compound is synthesized via alternative routes, such as direct alkylation or amination .

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Effects: The nitromethyl group (-CH₂NO₂) in this compound creates a strong electron-deficient ring, directing electrophilic attacks to meta positions. In contrast, methylsulfonyl (-SO₂CH₃) and trifluoromethyl (-CF₃) groups exhibit even greater electron withdrawal, further deactivating the ring .
  • Fluorine Influence: Fluorine atoms increase the compound’s thermal stability and resistance to oxidation compared to non-fluorinated analogues. They also reduce basicity in diamine derivatives, as seen in the instability of reduced 4-(substituted)-5-fluorobenzene-1,2-diamine .

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